molecular formula C12H14ClN5 B2835115 6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 730951-00-5

6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2835115
CAS No.: 730951-00-5
M. Wt: 263.73
InChI Key: KMWKAMTWYKHTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds with a variety of applications in agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine. For this compound, 2-ethylphenylamine is used.

    Chloromethylation: The chloromethyl group is introduced via a chloromethylation reaction. This can be achieved using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. Continuous flow reactors might also be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

    Oxidation and Reduction: The triazine ring can be subjected to oxidation and reduction reactions, although these are less common due to the stability of the ring structure.

    Hydrolysis: Under acidic or basic conditions, the chloromethyl group can be hydrolyzed to form a hydroxymethyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used.

    Oxidation: Mild oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.

    Hydrolysis Products: Hydroxymethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological research, this compound can be used to study the effects of triazine derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and pesticides. Its stability and reactivity make it suitable for various applications in materials science, including the development of polymers and resins.

Mechanism of Action

The mechanism by which 6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine exerts its effects depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-chloromethyl-1,3,5-triazine: Similar structure but lacks the 2-ethylphenyl group.

    2,4-Diamino-6-methyl-1,3,5-triazine: Similar but with a methyl group instead of a chloromethyl group.

    2,4-Diamino-6-(2-ethylphenyl)-1,3,5-triazine: Similar but without the chloromethyl group.

Uniqueness

The presence of both the chloromethyl and 2-ethylphenyl groups in 6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine provides unique reactivity and potential for diverse applications. The chloromethyl group offers a site for further functionalization, while the 2-ethylphenyl group can influence the compound’s physical and chemical properties, such as solubility and stability.

This detailed overview highlights the significance and versatility of this compound in various fields of research and industry

Properties

IUPAC Name

6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5/c1-2-8-5-3-4-6-9(8)15-12-17-10(7-13)16-11(14)18-12/h3-6H,2,7H2,1H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWKAMTWYKHTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC(=NC(=N2)N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.